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Compound of Interest

4-Bromo-2-
Compound Name:
(methylsulfonyl)benzaldehyde

cat. No.: B1271991

An In-depth Technical Guide to 4-Bromo-2-(methylsulfonyl)benzaldehyde as a Versatile
Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(methylsulfonyl)benzaldehyde is a trifunctional aromatic compound of significant
interest in modern organic synthesis, particularly in the fields of medicinal chemistry and
materials science. Its structure incorporates three key functional groups: a reactive aldehyde, a
versatile bromine atom, and an electron-withdrawing methylsulfonyl group. This unique
combination of functionalities makes it a valuable building block for the construction of complex
molecular architectures.

The aldehyde group serves as a handle for various transformations, including nucleophilic
additions, reductive aminations, and olefination reactions. The bromine atom is well-suited for
participation in a wide array of cross-coupling reactions, enabling the formation of carbon-
carbon and carbon-heteroatom bonds. The presence of the strongly electron-withdrawing
methylsulfonyl group at the ortho position to the aldehyde and meta to the bromine significantly
influences the reactivity of the aromatic ring, activating it for certain nucleophilic substitutions
and directing further functionalization.
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This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and synthetic applications of 4-Bromo-2-(methylsulfonyl)benzaldehyde, with a
focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2-
(methylsulfonyl)benzaldehyde is presented in the table below.

Property Value Reference
CAS Number 849035-77-4 [1]
Molecular Formula CsH7BrosS [1]
Molecular Weight 263.11 g/mol [1]
Melting Point 108-110 °C (decomposes) [2]
Appearance White to off-white solid
Synonyms 5-Bromo-2-formylphenyl
methyl sulphone
Synthesis

While a specific, detailed experimental protocol for the synthesis of 4-Bromo-2-
(methylsulfonyl)benzaldehyde is not readily available in the reviewed literature, a plausible
and efficient synthetic route involves the oxidation of the corresponding methylthio precursor, 4-
bromo-2-(methylthio)benzaldehyde. This method is a common and effective way to introduce
the sulfonyl group.[1]

Proposed Synthetic Pathway: Oxidation of 4-bromo-2-
(methylthio)benzaldehyde

The synthesis would proceed in two conceptual steps: first, the preparation of the methylthio-
substituted benzaldehyde, followed by its oxidation to the desired methylsulfonyl
benzaldehyde.
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Caption: Proposed synthesis of 4-Bromo-2-(methylsulfonyl)benzaldehyde.

General Experimental Protocol for Oxidation

This protocol is a generalized procedure for the oxidation of an aryl methyl sulfide to an aryl
methyl sulfone and would require optimization for this specific substrate.[1]

Materials:
¢ 4-bromo-2-(methylthio)benzaldehyde (1.0 equiv)

* meta-Chloroperoxybenzoic acid (m-CPBA) (=2.2 equiv) or Oxone® (=2.2 equiv)
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e Dichloromethane (DCM) or Methanol/Water

o Saturated agueous sodium sulfite solution

e Saturated aqueous sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate or sodium sulfate

e Rotary evaporator

o Standard laboratory glassware

Procedure using m-CPBA:

» Dissolve 4-bromo-2-(methylthio)benzaldehyde in dichloromethane (DCM) in a round-bottom
flask equipped with a magnetic stir bar.

e Cool the solution to 0 °C in an ice bath.

o Add m-CPBA (at least 2.2 equivalents) portion-wise to the stirred solution, maintaining the
temperature at O °C.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

e Quench the excess peracid by adding a saturated aqueous solution of sodium sulfite and stir
vigorously for 15-20 minutes.

» Transfer the mixture to a separatory funnel and wash the organic layer with a saturated
aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by washing
with brine.

» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure using a rotary evaporator.

e The crude product can be purified by recrystallization or column chromatography.
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Reactions and Applications in Organic Synthesis

4-Bromo-2-(methylsulfonyl)benzaldehyde is a versatile building block for the synthesis of a
wide range of organic molecules due to its three distinct functional groups.

Suzuki-Miyaura Coupling

The bromine atom on the aromatic ring makes this compound an excellent substrate for
palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of
biaryl structures which are prevalent in many biologically active compounds.[3][4]
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(e.g., K2CO3)

Pd Catalyst
(e.g., Pd(PPhs)s)

4-Bromo-2-(methylsulfonyl)benzaldehyde Ar{ggfgﬁ;;\)md (e.g %{f:émm) '
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Caption: Suzuki-Miyaura coupling of 4-Bromo-2-(methylsulfonyl)benzaldehyde.
General Experimental Protocol for Suzuki-Miyaura Coupling:[5][6]

» To a reaction vessel, add 4-Bromo-2-(methylsulfonyl)benzaldehyde (1.0 equiv), the
desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPhs)4, 1-5 mol%),
and a base (e.g., K2COs, 2.0-3.0 equiv).

o Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

e Add a degassed solvent system (e.g., toluene and water).
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e Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C)
and monitor the reaction progress by TLC or LC-MS.

» Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g.,
ethyl acetate), and wash with water and brine.

e Dry the organic layer, concentrate, and purify the product by chromatography.

Wittig Reaction

The aldehyde functionality readily undergoes Wittig olefination, providing a powerful method for
the formation of a carbon-carbon double bond. This reaction is widely used to synthesize
alkenes from aldehydes or ketones.[7][8]

Phosphonium Ylide ( Solvent l
4-Bromo-2-(methylsulfonyl)benzaldehyde ( (PhsP=CHR) ) (e.g., THF)

4-Bromo-2-(methylsulfonyl)styrene
Derivative
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Caption: Wittig reaction of 4-Bromo-2-(methylsulfonyl)benzaldehyde.
General Experimental Protocol for Wittig Reaction:[9]

o Prepare the phosphonium ylide in situ by treating the corresponding phosphonium salt with a
strong base (e.g., n-BuLi, NaH, or KHMDS) in an anhydrous aprotic solvent (e.g., THF or
Et20) under an inert atmosphere.

e Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organic_Reactions/Wittig_Reaction
https://web.mnstate.edu/jasperse/chem365/Wittig.pdf
https://www.benchchem.com/product/b1271991?utm_src=pdf-body-img
https://www.benchchem.com/product/b1271991?utm_src=pdf-body
https://nrochemistry.com/wittig-reaction/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Add a solution of 4-Bromo-2-(methylsulfonyl)benzaldehyde in the same solvent dropwise.
» Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
e Quench the reaction with a saturated aqueous solution of ammonium chloride.

o Extract the product with an organic solvent, wash the combined organic layers, dry, and
concentrate.

 Purify the product by column chromatography to separate the desired alkene from
triphenylphosphine oxide.

Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds. The aldehyde group of
4-Bromo-2-(methylsulfonyl)benzaldehyde can react with a primary or secondary amine to
form an imine or enamine intermediate, which is then reduced in situ to the corresponding
amine.[10][11]
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Caption: Reductive amination of 4-Bromo-2-(methylsulfonyl)benzaldehyde.

General Experimental Protocol for Reductive Amination:[12]
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 In areaction flask, dissolve 4-Bromo-2-(methylsulfonyl)benzaldehyde (1.0 equiv) and the
desired amine (1.0-1.2 equiv) in a suitable solvent (e.g., dichloroethane (DCE) or
tetrahydrofuran (THF)).

e Add areducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 equiv) to
the mixture.

 Stir the reaction at room temperature until the starting material is consumed (monitored by
TLC or LC-MS).

e Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

o Extract the product with an organic solvent, wash the combined organic layers, dry, and
concentrate.

Purify the product by column chromatography.

Application in Kinase Inhibitor Synthesis

Substituted benzaldehydes are crucial intermediates in the synthesis of kinase inhibitors, a
significant class of drugs used in cancer therapy.[13][14] The structural framework of 4-Bromo-
2-(methylsulfonyl)benzaldehyde provides a scaffold that can be elaborated through the
reactions described above to generate a library of diverse compounds for screening against
various protein kinases.[15][16]
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Caption: Role in generating molecular diversity for kinase inhibitors.

The ability to introduce various aryl groups via Suzuki coupling, extend carbon chains with
specific geometries using the Wittig reaction, and incorporate diverse amine functionalities
through reductive amination allows for the systematic exploration of the chemical space around
the 4-bromo-2-(methylsulfonyl)phenyl core, which is a valuable strategy in structure-activity
relationship (SAR) studies.

Predicted Spectroscopic Data

While experimental spectroscopic data for 4-Bromo-2-(methylsulfonyl)benzaldehyde is not
available in the cited literature, predicted *H and 3C NMR data can provide valuable
information for its characterization.
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1H NMR (Predicted) 13C NMR (Predicted)
Chemical Shift (ppm) Assignment

10.4 (s, 1H, -CHO)

8.2 (d, 1H, Ar-H)

8.0 (dd, 1H, Ar-H)

7.9 (d, 1H, Ar-H)

34 (s, 3H, -SO2CH?3)

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Safety Information

4-Bromo-2-(methylsulfonyl)benzaldehyde should be handled with appropriate safety
precautions in a well-ventilated fume hood. It is advisable to wear personal protective
equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and
contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet
(SDS) provided by the supplier.

Conclusion

4-Bromo-2-(methylsulfonyl)benzaldehyde is a highly functionalized and versatile building
block with significant potential in organic synthesis. The presence of three distinct and reactive
functional groups allows for a wide range of chemical transformations, making it an ideal
starting material for the synthesis of complex molecules, particularly in the context of drug
discovery and materials science. Its utility in constructing libraries of compounds for screening,
such as in the development of kinase inhibitors, underscores its importance to the scientific
community. Further exploration of the reactivity of this compound is likely to uncover novel
synthetic methodologies and lead to the discovery of new molecules with valuable biological
and material properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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